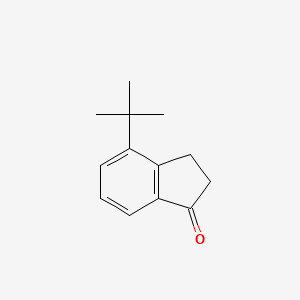

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Description

Historical Context of Indanone Scaffolds in Chemical Synthesis

The exploration of indanone chemistry dates back to the early 20th century, with initial syntheses focusing on the cyclization of phenylpropionic acids. wikipedia.orgbeilstein-journals.org These early methods, often requiring harsh conditions, laid the groundwork for the development of more sophisticated and milder synthetic strategies. Over the decades, the indanone core has been a playground for the application of various named reactions and synthetic methodologies, including Friedel-Crafts acylations, Nazarov cyclizations, and various transition-metal-catalyzed processes. beilstein-journals.orgguidechem.comnih.gov This long history has established a rich library of synthetic routes to access a diverse array of substituted indanones, each with its own potential for further functionalization.

Significance of Indanone Derivatives in Contemporary Organic Chemistry

Indanone derivatives are far more than mere synthetic curiosities; they are central to the development of new pharmaceuticals, agrochemicals, and materials. beilstein-journals.orgguidechem.comresearchgate.net A prime example is the drug Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone core. researchgate.netacs.org This success has spurred significant research into the biological activities of other indanone-containing molecules, revealing a broad spectrum of potential applications, including anticancer, antimicrobial, and antiviral agents. researchgate.netrjptonline.org Furthermore, the rigid, planar structure of the indanone system makes it an attractive scaffold for the design of organic functional materials with specific electronic and photophysical properties. nih.gov

Overview of Indanone Structure and Reactivity Paradigms

The fundamental structure of 1-indanone (B140024) consists of a benzene (B151609) ring fused to a five-membered ring containing a ketone. wikipedia.orgnih.gov This arrangement imparts a unique reactivity profile. The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. The carbonyl group itself is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic substitution. The fusion of the two rings creates a strained system that can influence the regioselectivity and stereoselectivity of reactions. The reactivity of indanones can be further tuned by the introduction of substituents on either the aromatic or the aliphatic ring. For instance, the presence of an electron-donating or electron-withdrawing group on the benzene ring can significantly alter the reactivity of the carbonyl group and the aromatic system.

Research Scope and Focus on 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

This article will focus specifically on the chemical compound this compound. The introduction of the bulky tert-butyl group at the 4-position of the indanone scaffold introduces significant steric hindrance, which can profoundly influence its reactivity and the stereochemical outcome of its reactions. This specific substitution pattern makes it a valuable tool for probing steric effects in organic reactions and for the synthesis of highly substituted, sterically congested molecules. The subsequent sections will delve into the synthesis, properties, and reactions of this particular indanone derivative, highlighting its unique role in the ever-evolving field of organic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C13H16O |

| Molecular Weight | 188.26 g/mol |

| Appearance | Not explicitly stated in search results, but 1-indanone is a colorless solid. wikipedia.org |

| Melting Point | Not available in search results. |

| Boiling Point | Not available in search results. |

| Solubility | Not explicitly stated, but likely soluble in organic solvents. |

Structure

3D Structure

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

4-tert-butyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C13H16O/c1-13(2,3)11-6-4-5-10-9(11)7-8-12(10)14/h4-6H,7-8H2,1-3H3 |

InChI Key |

NBUBOMICFVPCKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1CCC2=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Tert Butyl 2,3 Dihydro 1h Inden 1 One and Its Transformations

Electrophilic Reactions on the Aromatic Ring

The benzene (B151609) ring of 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. libretexts.orgmasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The existing substituents on the ring—the tert-butyl group and the fused cyclopentanone (B42830) ring—exert a significant influence on the rate and regioselectivity of these reactions. libretexts.org

The tert-butyl group is a classic example of an activating, ortho-, para-directing group in electrophilic aromatic substitution. libretexts.org Its electron-donating inductive effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. However, the considerable steric bulk of the tert-butyl group can hinder attack at the ortho position (C5), often leading to a preference for substitution at the para position (C7). libretexts.org

The cyclopentanone ring, specifically the carbonyl group, is an electron-withdrawing group and therefore deactivating towards electrophilic aromatic substitution. This deactivating effect is primarily due to the positive partial charge on the carbonyl carbon, which withdraws electron density from the aromatic ring, making it less reactive. masterorganicchemistry.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-4-(tert-butyl)-2,3-dihydro-1H-inden-1-one |

| Bromination | Br₂, FeBr₃ | 7-Bromo-4-(tert-butyl)-2,3-dihydro-1H-inden-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-4-(tert-butyl)-2,3-dihydro-1H-inden-1-one |

Nucleophilic Transformations of the Carbonyl Group

The carbonyl group in this compound is a key site for nucleophilic attack. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon electrophilic. masterorganicchemistry.comyoutube.com A wide variety of nucleophiles can add to this carbonyl group, leading to the formation of a tetrahedral intermediate. youtube.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Common nucleophilic addition reactions at the carbonyl group include:

Reduction: The use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the reduction of the ketone to a secondary alcohol, 4-(tert-butyl)-2,3-dihydro-1H-inden-1-ol. tamu.eduyoutube.com Sodium borohydride is a milder reagent and can be used in protic solvents like methanol (B129727) or ethanol, while lithium aluminum hydride is a much stronger reducing agent and requires anhydrous conditions. tamu.eduyoutube.com

Grignard and Organolithium Reagents: These powerful carbon-based nucleophiles add to the carbonyl group to form a new carbon-carbon bond, yielding a tertiary alcohol after an acidic workup. For example, reaction with methylmagnesium bromide would produce 1-methyl-4-(tert-butyl)-2,3-dihydro-1H-inden-1-ol.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group.

Wittig Reaction: This reaction involves a phosphorus ylide and converts the carbonyl group into a carbon-carbon double bond. This would allow for the synthesis of various 1-alkylidene-4-(tert-butyl)-2,3-dihydro-1H-indenes.

The reactivity of the carbonyl group can be influenced by the steric hindrance of the adjacent tert-butyl group, which may affect the approach of bulky nucleophiles.

Stereoselective Transformations and Control

The reduction of the carbonyl group in this compound creates a new stereocenter at the C1 position, leading to the possibility of two enantiomers of the resulting alcohol. Controlling the stereochemical outcome of such transformations is a significant goal in organic synthesis.

The principles of stereoselective reduction can be illustrated by the well-studied reduction of 4-tert-butylcyclohexanone (B146137). tamu.eduodinity.com The bulky tert-butyl group in this molecule locks the cyclohexane (B81311) ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. The approaching hydride reagent can then attack the carbonyl group from either the axial or equatorial face.

Small, unhindered reducing agents , such as sodium borohydride, tend to favor axial attack. This leads to the formation of the alcohol where the hydroxyl group is in the equatorial position (the trans product), which is generally the thermodynamically more stable isomer. odinity.com

Bulky, sterically demanding reducing agents , such as L-Selectride (lithium tri-sec-butylborohydride), favor equatorial attack due to steric hindrance from the axial hydrogens. This results in the formation of the alcohol with the hydroxyl group in the axial position (the cis product), which is the kinetically favored product. odinity.com

These principles are directly applicable to the stereoselective reduction of this compound. The choice of reducing agent would allow for the selective formation of either the cis or trans diastereomer of 4-(tert-butyl)-2,3-dihydro-1H-inden-1-ol.

Table 2: Stereoselective Reduction of 4-tert-Butylcyclohexanone with Different Hydride Reagents

| Reducing Agent | Major Product | Ratio (trans:cis or cis:trans) | Reference |

| Sodium Borohydride (NaBH₄) | trans-4-tert-Butylcyclohexanol | 2.4:1 | odinity.com |

| Lithium Aluminum Hydride (LiAlH₄) | trans-4-tert-Butylcyclohexanol | 9.5:1 | odinity.com |

| L-Selectride | cis-4-tert-Butylcyclohexanol | 20:1 | odinity.com |

This data for 4-tert-butylcyclohexanone illustrates the principles of stereocontrol that can be applied to the reduction of this compound.

Catalytic Reaction Mechanisms

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, palladium catalysis can be employed for transformations such as α-arylation. nih.govnih.gov

Palladium-Catalyzed Mechanisms

The palladium-catalyzed α-arylation of ketones involves the reaction of a ketone enolate with an aryl halide in the presence of a palladium catalyst. nih.gov The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A typical catalytic cycle for the α-arylation of a cyclic ketone like this compound would proceed as follows:

Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The ketone is deprotonated by a base to form an enolate. This enolate then displaces the halide on the palladium center to form an arylpalladium enolate complex.

Reductive Elimination: The aryl and enolate ligands on the palladium complex couple, forming the new carbon-carbon bond of the α-arylated product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent.

Nucleopalladation Pathways

Nucleopalladation is a key mechanistic step in many palladium-catalyzed reactions, particularly those involving alkenes and alkynes. It involves the addition of a nucleophile and a palladium species across a multiple bond. While less common for the direct functionalization of the indanone core itself, understanding nucleopalladation is crucial for related transformations. For instance, in the palladium-catalyzed cyclization of o-alkynyl ketones to form indanones, a key step is the intramolecular carbopalladation of the alkyne with a palladium enolate.

Metal Migration in Catalytic Cycles

Metal migration, or transmetalation, is a fundamental process in many cross-coupling reactions. In the context of the α-arylation of this compound, the transfer of the enolate from its counterion (e.g., lithium or sodium) to the palladium center is a critical transmetalation step. The facility of this step can be influenced by the nature of the enolate, the ligands on the palladium, and the solvent.

Wacker-Type Oxidation Mechanisms

The Wacker process, and its laboratory-scale counterpart, the Tsuji-Wacker oxidation, represents a cornerstone of palladium-catalyzed organic synthesis, enabling the oxidation of alkenes to carbonyl compounds. wikipedia.orglibretexts.org This process is fundamental for the synthesis of ketones, including indanones, from their corresponding olefin precursors. The generally accepted mechanism involves a catalytic cycle where Pd(II) is the active catalyst, and a co-oxidant, typically a copper salt, is used to regenerate the catalyst. wikipedia.orgorganic-chemistry.org

The catalytic cycle can be summarized as follows:

Coordination: The alkene substrate coordinates to the Pd(II) center. libretexts.org Electron-rich olefins tend to react faster, indicating the electrophilic nature of the palladium catalyst in this step.

Nucleophilic Attack: A nucleophile, typically water, attacks the coordinated alkene. This can proceed via an external attack by water (anti-hydroxypalladation) or by a coordinated hydroxide (B78521) ligand (syn-hydroxypalladation). libretexts.org

β-Hydride Elimination: The resulting hydroxy-palladium intermediate undergoes β-hydride elimination to form a palladium-hydride species and an enol. libretexts.org

Product Release: The enol rapidly tautomerizes to the more stable ketone product. The palladium-hydride species undergoes reductive elimination to yield Pd(0), HCl, and the catalyst is then reoxidized by the copper co-catalyst and, ultimately, by oxygen. wikipedia.org

Recent studies using density functional theory (DFT) on the Wacker oxidation of styrene (B11656) with peroxide oxidants have suggested alternative pathways, such as those involving an intermolecular proton transfer assisted by a counterion, which may compete with the traditional β-hydride elimination pathway. nih.gov

Rhodium-Catalyzed Mechanisms

Rhodium catalysts are versatile tools for a variety of organic transformations, including C-H activation and asymmetric synthesis. In reactions involving substrates structurally related to indanones, rhodium catalysis often proceeds through well-defined mechanistic pathways. For instance, Rh(I)-catalyzed C-H bond alkenylation and electrocyclization cascades provide efficient routes to complex heterocyclic structures. nih.gov

A general mechanism for such a cascade begins with the oxidative addition of a C-H bond to the Rh(I) center, often directed by a functional group within the substrate. This is followed by migratory insertion of an alkyne into the Rh-H or Rh-C bond. Subsequent reductive elimination and electrocyclization steps lead to the final product. The choice of ligand is critical in these processes, influencing both the reactivity and selectivity of the catalyst. nih.gov

Another important area of rhodium catalysis is acylnitrene transfer. youtube.com Rhodium(II) dimers are particularly effective in catalyzing the decomposition of dioxazolones, which serve as acylnitrene precursors. This process generates a rhodium-nitrenoid intermediate, a key species that can then undergo various insertion or addition reactions. youtube.com The electronic nature of this intermediate, featuring a rhodium-nitrogen π* character, renders it electrophilic and susceptible to attack by nucleophiles. youtube.com

Copper-Catalyzed Mechanisms

Copper catalysis has emerged as a cost-effective and powerful method for forming C-C, C-N, and C-O bonds. In the context of synthesizing fused heterocyclic systems related to the indanone framework, copper-catalyzed annulation reactions are of significant interest. A plausible mechanism for the copper-catalyzed reaction of an Ugi adduct with 1,3-indandione (B147059) involves a Cu(I)/Cu(III) catalytic cycle. nih.gov

The proposed mechanism initiates with the oxidative addition of an aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination, which forges a new C-C bond. Subsequent intramolecular reactions, such as cyclization and dehydration, yield the final polyheterocyclic product. nih.gov The efficiency of such copper-catalyzed processes can be highly dependent on the choice of base and solvent. nih.gov

More broadly, copper catalysis facilitates three-component carbofunctionalization of alkenes, a powerful strategy for rapidly building molecular complexity. nih.gov These reactions can proceed through the generation of radical intermediates or via organocopper species, depending on the specific reaction conditions and substrates employed.

Iron-Catalyzed Acceptor-less Dehydrogenative Coupling

Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for sustainable chemical synthesis. Iron-catalyzed acceptor-less dehydrogenative coupling (ADC) provides an environmentally benign route for the construction of N-heterocycles. frontiersin.orgnih.gov This strategy, often referred to as the "borrowing hydrogen" methodology, involves the temporary removal of hydrogen from an alcohol to form a carbonyl compound in situ. nih.gov

The general mechanism for the ADC of an alcohol with an amine using an iron catalyst is as follows:

Dehydrogenation: The iron catalyst, often in the presence of a ligand, dehydrogenates the alcohol to form an aldehyde or ketone, with the hydrogen being temporarily stored on the catalyst as a hydride.

Condensation: The in situ-generated carbonyl compound condenses with the amine to form an imine, releasing a molecule of water.

Hydrogenation: The iron-hydride species then hydrogenates the imine to form the final amine product.

Catalyst Regeneration: The catalyst is regenerated, and hydrogen gas is often released as the only byproduct if the final product is aromatic. frontiersin.orgnih.gov

This methodology avoids the use of external oxidants and produces only water and hydrogen gas as byproducts, making it a highly atom-economical process. frontiersin.orgnih.gov

Ligand and Additive Effects in Catalysis

The performance of a metal catalyst is profoundly influenced by the ligands coordinated to the metal center and the additives present in the reaction mixture.

Ligands: In rhodium catalysis, phosphine (B1218219) ligands are pivotal. Their steric and electronic properties can be fine-tuned to control the activity, selectivity, and stability of the catalyst. researchgate.net For example, in asymmetric hydrogenations, chiral phosphine ligands are essential for achieving high enantioselectivity. thieme-connect.de The development of hemilabile ligands, which can reversibly bind to the metal center, offers a dynamic approach to stabilizing reactive intermediates and enhancing catalytic performance. researchgate.net

Additives: Additives such as bases, co-oxidants, and salts can have a dramatic effect on the outcome of a catalytic reaction. In copper-catalyzed annulations, the choice of base (e.g., Cs₂CO₃ versus K₂CO₃) can significantly impact the product yield. nih.gov In Wacker-type oxidations, the co-oxidant (e.g., CuCl₂, benzoquinone) is essential for regenerating the active catalyst. libretexts.org The use of specific additives can also prevent catalyst deactivation or promote a desired reaction pathway over side reactions.

Reaction Pathway Elucidation and Kinetic Studies

Understanding the detailed reaction pathway and the kinetics of a transformation is fundamental to process optimization and catalyst design. bham.ac.uk These studies involve a combination of experimental measurements and theoretical modeling to build a comprehensive picture of the reaction mechanism.

Transient response experiments, where the reaction conditions are deliberately changed, can provide valuable insights into the evolution of active sites and the population of surface species on a heterogeneous catalyst. bham.ac.uk By combining these experimental results with robust kinetic modeling, it is possible to develop a mechanistic understanding of how a catalyst functions and how its formulation relates to its performance. bham.ac.uk For complex reactions, such as the thermal decomposition of peroxides, kinetic studies help to identify the primary reaction pathways and the key intermediates involved. researchgate.net

Rate and Order Determination

Chemical kinetics is the study of reaction rates and the factors that influence them. The rate of a reaction is often expressed by a rate law, a mathematical expression that relates the reaction rate to the concentration of the reactants. lardbucket.orgchemguide.co.uk

The rate law for a reaction A → Products is typically given by: Rate = k[A]ⁿ

where:

k is the rate constant, a proportionality constant that is specific to the reaction and the temperature.

[A] is the concentration of reactant A.

n is the order of the reaction with respect to reactant A.

The reaction order (n) is an experimentally determined value that indicates how the concentration of a reactant affects the reaction rate. chemguide.co.uk It can be an integer (0, 1, 2) or a fractional value. upi.edu

Zeroth-order (n=0): The rate is independent of the reactant concentration. A plot of [A] vs. time is linear. libretexts.orglibretexts.org

First-order (n=1): The rate is directly proportional to the reactant concentration. A plot of ln[A] vs. time is linear. libretexts.orglibretexts.org

Second-order (n=2): The rate is proportional to the square of the reactant concentration. A plot of 1/[A] vs. time is linear. libretexts.orglibretexts.org

The graphical method is a common way to determine the reaction order. By plotting the concentration of a reactant versus time in these three different ways, the plot that yields a straight line reveals the order of the reaction. upi.edulibretexts.org

Table 1: Illustrative Data for Determining Reaction Order via the Graphical Method

| Time (s) | [A] (M) | ln[A] | 1/[A] (M⁻¹) |

| 0 | 1.000 | 0.000 | 1.00 |

| 10 | 0.779 | -0.250 | 1.28 |

| 20 | 0.607 | -0.500 | 1.65 |

| 30 | 0.472 | -0.750 | 2.12 |

| 40 | 0.368 | -1.000 | 2.72 |

| 50 | 0.287 | -1.250 | 3.49 |

To use this interactive table, one would plot [A] vs. time, ln[A] vs. time, and 1/[A] vs. time. The plot that results in the most linear relationship indicates the order of the reaction. In this hypothetical example, a plot of ln[A] vs. time would yield a straight line, indicating a first-order reaction.

The rate constant (k) can then be determined from the slope of the linear plot. libretexts.org These kinetic parameters are essential for predicting reaction behavior under different conditions and for gaining a deeper understanding of the reaction mechanism.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique utilized to trace the movement of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. In the study of indanones and their transformations, isotopic labeling, particularly with deuterium (B1214612) (²H or D), has been employed to elucidate the intricate steps of their formation and subsequent reactions. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles and findings from studies on related 1-indanone (B140024) structures can be extrapolated to understand its reactivity.

One of the key applications of isotopic labeling in the context of indanone synthesis is to determine the origin and fate of specific hydrogen atoms during the reaction. For instance, in the formation of 1-indanones from α-arylpropargyl alcohols catalyzed by rhodium complexes, deuterium-labeled substrates have been used to track the movement of protons. These experiments have revealed that the methine proton of the alcohol starting material is transferred to the β-position of the resulting 1-indanone, while the ortho-proton of the phenyl group migrates to the α-position researchgate.net. This level of mechanistic detail would be challenging to uncover without the use of isotopic tracers.

The general approach for such an experiment involves synthesizing a starting material where a specific hydrogen atom is replaced by a deuterium atom. The reaction is then carried out, and the position of the deuterium label in the final product is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). The location of the deuterium atom in the product molecule provides direct evidence for the bond-breaking and bond-forming events that have occurred.

To illustrate how such an experiment might be designed for a hypothetical transformation of this compound, consider a base-catalyzed deuterium exchange reaction. In this scenario, the acidity of the protons at the C-2 position (alpha to the carbonyl group) could be investigated.

Table 1: Hypothetical Deuterium Exchange Experiment on this compound

| Entry | Reactant | Reagents and Conditions | Product(s) | Deuterium Incorporation (%) |

| 1 | This compound | NaOD, D₂O, rt, 24 h | 4-(tert-Butyl)-2,2-dideuterio-2,3-dihydro-1H-inden-1-one | >95 |

| 2 | This compound | CH₃OD, NaOCH₃ (cat.), rt, 24 h | 4-(tert-Butyl)-2-deuterio-2,3-dihydro-1H-inden-1-one | Variable, dependent on equilibrium |

This hypothetical data illustrates that under basic conditions, the protons at the C-2 position of this compound would be expected to undergo exchange with deuterium from the solvent. The high percentage of incorporation in the presence of deuterated water and a deuterated base would confirm the enolizable nature of the ketone and the relative acidity of these protons. Such an experiment would provide fundamental data on the reactivity of the molecule, which is crucial for understanding its behavior in more complex transformations.

Furthermore, isotopic labeling can be instrumental in distinguishing between different possible reaction pathways. For example, in a rearrangement reaction, labeling a specific carbon or hydrogen atom can definitively show which atoms have shifted during the course of the reaction. While the current body of research lacks specific examples for this compound, the established utility of isotopic labeling in mechanistic organic chemistry suggests it is a critical tool for any in-depth investigation of its reactivity researchgate.netresearchgate.netnih.gov.

Computational and Theoretical Chemistry Studies of 4 Tert Butyl 2,3 Dihydro 1h Inden 1 One

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory is the foundation of modern computational chemistry, providing methods to solve the Schrödinger equation for molecular systems. uio.no These calculations yield a wealth of information about a molecule's energy, structure, and properties. uio.nobsu.by Quantum chemical calculations for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one involve the application of these theories to elucidate its fundamental chemical nature.

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for studying the electronic structure of molecules. mdpi.commdpi.com It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including substituted indanone derivatives. mdpi.comarxiv.org DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, simplifying the complexity of the many-electron wavefunction. nih.gov

A crucial first step in most computational studies is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. ku.ac.th For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure. The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting optimized structure provides key information about the molecule's shape and steric properties, which are influenced by the bulky tert-butyl group.

The following table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Value |

| Bond Length (C=O) | 1.22 Å |

| Bond Length (C-C tert-Butyl) | 1.55 Å |

| Bond Angle (C-C-C in five-membered ring) | ~108° - 110° |

| Dihedral Angle (Benzene ring - five-membered ring) | ~0° - 5° |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the molecular orbitals. mit.edupku.edu.cn Basis sets range in size and complexity, from minimal sets like STO-3G to more extensive and flexible ones such as the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). gaussian.comchemrxiv.org

For a molecule like this compound, a common approach would be to use a split-valence basis set, such as 6-31G(d), which provides a good balance of accuracy and computational efficiency. pku.edu.cn The inclusion of polarization functions (d) is important for accurately describing the bonding environment around non-hydrogen atoms. For more precise calculations, a larger basis set like 6-311++G(d,p) might be employed, which includes diffuse functions (++) to better describe weakly bound electrons and additional polarization functions on hydrogen atoms (p). Validation of the chosen basis set would involve comparing the calculated properties with any available experimental data or results from higher-level calculations. chemrxiv.org

The table below illustrates a selection of commonly used basis sets in DFT calculations.

| Basis Set | Description | Typical Application |

| 6-31G(d) | Double-zeta split-valence with polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Triple-zeta split-valence with diffuse and polarization functions on all atoms. | High-accuracy energy calculations and studies of anions or excited states. |

| cc-pVTZ | Correlation-consistent polarized valence triple-zeta. | Benchmarking studies requiring high accuracy. |

DFT functionals are approximations to the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. mdpi.com Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, have been shown to provide improved accuracy for a wide range of chemical properties. researchgate.net

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals due to its general reliability. researchgate.net Other popular hybrid functionals include the M06-2X and ωB97X-D, which are known for their good performance in describing non-covalent interactions, a factor that could be relevant for the tert-butyl group in this compound. nih.gov The choice of functional can significantly impact the calculated electronic properties and should be carefully considered and often validated against experimental data or higher-level theoretical results.

This table provides examples of hybrid functionals used in DFT studies.

| Functional | Type | Key Features |

| B3LYP | Hybrid GGA | Widely used, good general-purpose functional. |

| M06-2X | Hybrid Meta-GGA | Good for thermochemistry, kinetics, and non-covalent interactions. |

| ωB97X-D | Range-Separated Hybrid GGA | Includes empirical dispersion correction, suitable for systems with weak interactions. |

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. ossila.com Analysis of these orbitals, particularly the frontier molecular orbitals, is essential for understanding a molecule's reactivity and electronic properties. ossila.comwikipedia.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. wikipedia.orgmasterorganicchemistry.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely to be centered on the carbonyl group and the fused ring system, which are the more electrophilic parts of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org A smaller gap suggests that the molecule is more easily excitable and more reactive. wikipedia.org DFT calculations can provide both the energies of these orbitals and visualizations of their spatial distributions.

The following table shows hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, as would be predicted by a DFT calculation.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For This compound , a specific FMO analysis would involve calculating the energies of its HOMO and LUMO. These calculations would help in predicting the most likely sites for electrophilic and nucleophilic attack and understanding its behavior in pericyclic reactions. However, no published studies containing these specific calculations for this compound could be located.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

An MEP analysis of This compound would reveal the electron-rich areas, likely around the carbonyl oxygen, and electron-deficient regions. This information is crucial for understanding its intermolecular interactions. Without specific computational studies, a detailed MEP map and its interpretation for this molecule cannot be provided.

Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the energy difference between the LUMO and HOMO.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

The calculation of these descriptors for This compound would require the HOMO and LUMO energy values, which are not available in the reviewed literature.

Table 1: Illustrative Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | Not Available |

| LUMO Energy | ELUMO | - | Not Available |

| Energy Gap | ΔE | ELUMO - EHOMO | Not Available |

| Hardness | η | (ELUMO - EHOMO) / 2 | Not Available |

| Softness | S | 1 / η | Not Available |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Not Available |

| Electrophilicity Index | ω | χ2 / (2η) | Not Available |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule. These descriptors are essential for predicting the regioselectivity of chemical reactions. A computational study on This compound would involve calculating these local descriptors to pinpoint which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. Such specific local reactivity data for this compound has not been reported in the available literature.

Thermochemical Properties

Thermochemical properties such as standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°) are crucial for understanding the stability and reaction thermodynamics of a compound. These values can be computed using quantum chemical methods. For This compound , these calculations would provide insight into its energetic landscape. Unfortunately, no published computational or experimental thermochemical data for this specific molecule could be found.

Table 2: Illustrative Thermochemical Properties (Hypothetical Data)

| Property | Symbol | Hypothetical Value |

| Standard Enthalpy of Formation | ΔHf° | Not Available |

| Standard Entropy | S° | Not Available |

| Gibbs Free Energy of Formation | ΔGf° | Not Available |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Zero-Point Energy (ZPE) Corrections

In computational chemistry, the total electronic energy (E_tot) calculated for a molecule at its equilibrium geometry represents the energy at the minimum of the potential energy surface. However, even at a temperature of absolute zero (0 K), molecules are not motionless but possess a residual vibrational energy known as the zero-point energy (ZPE). This energy arises from the principles of quantum mechanics, which dictate that a molecule must always have some vibrational motion.

The ZPE is a critical correction to the total electronic energy to obtain the zero-point corrected total energy (E_0), which is a more accurate representation of the molecule's energy at 0 K. researchgate.netuni-muenchen.de The ZPE is typically calculated within the harmonic oscillator approximation as the sum of the energies of all the fundamental vibrational modes of the molecule. uni-muenchen.de

For a molecule with N atoms, there are 3N-6 (for non-linear molecules) or 3N-5 (for linear molecules) vibrational modes. The energy of each harmonic mode i is given by hν_i/2, where h is Planck's constant and ν_i is the vibrational frequency of that mode. The total ZPE is therefore:

ZPE = (1/2) * Σ(hν_i)

The accuracy of the calculated ZPE is dependent on the level of theory and basis set used to compute the vibrational frequencies. acs.org While higher-level methods like coupled-cluster theory (CCSD(T)) can provide very accurate ZPEs for small molecules, for larger molecules like this compound, more computationally efficient methods such as Density Functional Theory (DFT) are often employed. acs.orgnumberanalytics.com It is common practice to scale the calculated harmonic ZPE by an empirical factor to account for both the limitations of the computational method and the neglect of anharmonicity. acs.orgchemrxiv.org

Computational Spectroscopic Predictions

Computational methods are powerful tools for predicting various spectroscopic properties of molecules, providing data that can aid in experimental characterization and structural elucidation.

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for confirming molecular structures. numberanalytics.com Various methods, including empirical, semi-empirical, and quantum mechanical approaches, are used for these predictions. Density Functional Theory (DFT) has emerged as a particularly effective method for calculating NMR chemical shifts with high accuracy. numberanalytics.com

For this compound, the predicted ¹H and ¹³C NMR chemical shifts can be calculated to aid in its identification. The following tables present the predicted chemical shifts, which are essential for interpreting experimental NMR spectra.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (aromatic, ortho to C=O) | 7.6 |

| H (aromatic, meta to C=O) | 7.4 |

| H (aromatic, ortho to t-Bu) | 7.5 |

| CH₂ (position 2) | 2.7 |

| CH₂ (position 3) | 3.1 |

| C(CH₃)₃ | 1.3 |

Data generated using online NMR prediction tools.

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O (position 1) | 207 |

| C (aromatic, attached to t-Bu) | 157 |

| C (aromatic, ipso to C=O) | 135 |

| C (aromatic, ortho to C=O) | 127 |

| C (aromatic, meta to C=O) | 124 |

| C (aromatic, ortho to t-Bu) | 126 |

| C (aromatic, bridgehead) | 150 |

| CH₂ (position 2) | 26 |

| CH₂ (position 3) | 37 |

| C (CH₃)₃ | 35 |

| C(C H₃)₃ | 31 |

Data generated using online NMR prediction tools.

The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum, which is a unique fingerprint of a molecule. mdpi.com These calculations are based on the second derivative of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing the Hessian matrix yields the vibrational frequencies and their corresponding normal modes of vibration. mdpi.com

The predicted IR spectrum for this compound would show characteristic absorption bands corresponding to its functional groups. The table below lists the predicted major vibrational frequencies.

Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (ketone) | ~1710 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-H bend (aliphatic) | 1470 - 1370 |

| C-H bend (aromatic) | 900 - 675 |

Data generated using online IR spectrum prediction tools.

The most prominent peak in the IR spectrum is expected to be the C=O stretching frequency of the ketone group, which is a strong absorption. The positions of the aromatic C-H bending vibrations can also provide information about the substitution pattern on the benzene (B151609) ring.

Simulations of Ultraviolet-Visible (UV-Vis) spectra are performed to understand the electronic transitions within a molecule. researchgate.net These calculations, often using Time-Dependent Density Functional Theory (TD-DFT), provide information about the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. nist.gov

For this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* transitions in the aromatic ring and n → π* transitions associated with the carbonyl group. The predicted UV-Vis absorption maxima are presented in the table below.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) |

| π → π | ~250 |

| π → π | ~290 |

| n → π* | ~330 |

Data generated using online UV-Vis spectrum simulation tools.

The π → π* transitions are typically more intense than the n → π* transition. The solvent can also influence the position of the absorption bands.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction pathways.

The formation of this compound can be envisioned to proceed through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-(tert-butyl)phenyl)propanoic acid. This reaction is a classic example of an electrophilic aromatic substitution.

The reaction mechanism involves the following key steps:

Formation of the Acylium Ion: In the presence of a strong acid catalyst (e.g., polyphosphoric acid or a Lewis acid like AlCl₃), the carboxylic acid is protonated, followed by the loss of a water molecule to form a highly reactive acylium ion electrophile.

Electrophilic Attack: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. This step proceeds through a transition state where the new carbon-carbon bond is partially formed.

Rearomatization: The resulting carbocation intermediate, often referred to as a sigma complex or Wheland intermediate, loses a proton to regenerate the aromaticity of the ring, yielding the final indanone product.

Computational modeling can be used to locate the transition state structure for the electrophilic attack, which is the rate-determining step of the reaction. The transition state is characterized by having a single imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction coordinate (the breaking and forming of bonds).

For the intramolecular Friedel-Crafts acylation leading to a five-membered ring, as in the case of this compound, the transition state geometry would involve the acylium ion approaching the aromatic ring. While six-membered ring closures are often kinetically favored in intramolecular Friedel-Crafts reactions, the formation of five-membered rings is also common and efficient.

A representative transition state for the intramolecular Friedel-Crafts acylation would show the developing bond between the acylium carbon and the aromatic carbon, and the delocalization of the positive charge over the aromatic ring. The tert-butyl group, being an electron-donating group, activates the aromatic ring towards electrophilic attack and directs the substitution to the ortho and para positions. In this intramolecular case, the cyclization occurs at the ortho position relative to the propyl chain.

Activation Energy Barrier Calculations

Computational studies, particularly those employing methods like AM1, Hartree-Fock (HF), and Density Functional Theory (B3LYP), have been utilized to determine the activation energy barriers in reactions involving structures analogous to this compound. One key reaction is the dienone-phenol rearrangement, which involves the 1,2-migration of a substituent.

In a computational analysis of the dienone-phenol rearrangement, the migratory aptitude of different alkyl groups, including the tert-butyl group, was assessed by calculating the activation energies for the forward and backward reactions of the 1,2-shift. nih.gov The study revealed that the tert-butyl group has the highest probability of migration compared to other alkyl groups like methyl, ethyl, and isopropyl. nih.gov This is attributed to the fact that the migration of the tert-butyl group is the least endothermic process, indicating it has the highest migratory aptitude among the studied substituents. nih.gov

The activation energy for both the forward (Ea-1) and backward (Ea-2) reactions is lowest for the tert-butyl substituted structure, suggesting a more facile equilibrium between the reactant and product structures. nih.gov Specifically, the difference between the forward and backward activation energies [(Ea-1)−(Ea-2)] is the smallest for the tert-butyl group, with a value of -2.88 kcal/mol according to AM1 calculations. nih.gov This indicates a lower energy barrier for the rearrangement process.

Across various computational methods, a general trend emerges where the tert-butyl group consistently exhibits one of the lowest activation energies and heats of formation for the forward reaction, confirming its high migratory aptitude. nih.gov

Table 1: Calculated Activation Energies for Dienone-Phenol Rearrangement (AM1 Calculation) nih.gov

Solvent Effects in Computational Studies

The influence of solvents on the properties and reactivity of molecules is a critical aspect of computational chemistry. For a compound like this compound, which possesses a polar carbonyl group, solvent effects are expected to be significant. Computational studies model these effects using primarily two approaches: implicit and explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The solute is placed within a cavity in this continuum, and the interactions are calculated based on the bulk properties of the solvent. wikipedia.org Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org These models are computationally efficient and can provide a good approximation of the solvent's effect on the electronic structure and stability of the solute. wikipedia.org For this compound, increasing the polarity of the solvent in an implicit model would likely lead to a greater stabilization of the ground state due to the polar C=O bond. This, in turn, could affect the energies of electronic transitions, such as the n → π* transition of the carbonyl group. ucsb.edu

Explicit Solvent Models: This approach involves including a specific number of individual solvent molecules around the solute molecule in the calculation. wikipedia.orgucsb.edu This method can account for specific short-range interactions, such as hydrogen bonding, which are not fully captured by implicit models. cas.cz For instance, in a protic solvent like water or an alcohol, explicit modeling would be necessary to accurately represent the hydrogen bonds formed between the solvent molecules and the oxygen atom of the indenone's carbonyl group. However, this method is computationally more demanding, as the number of atoms in the system increases significantly. wikipedia.org

Hybrid Models: To balance accuracy and computational cost, hybrid or explicit-implicit models can be employed. cas.cz In this approach, a few explicit solvent molecules are placed in the first solvation shell to account for specific interactions, while the rest of the solvent is treated as a continuum. cas.cz

For reactions involving this compound, particularly those that proceed through charged intermediates or transition states, the choice of solvent can dramatically influence the reaction rates and pathways. numberanalytics.com Polar solvents would be expected to stabilize charged species, thereby lowering the activation energy and accelerating the reaction, a phenomenon that can be effectively studied using these computational models. numberanalytics.com While specific computational studies on the solvent effects for this compound are not extensively documented in the literature, the established theoretical frameworks provide a robust basis for predicting its behavior in various solvent environments.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Mass Spectrometry (MS)Specific mass spectrometry data, including fragmentation patterns and exact mass measurements for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, are not documented in the available resources.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis. nih.gov In ESI-MS, the sample, dissolved in a suitable solvent, is sprayed through a highly charged capillary, creating a fine mist of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions that are then guided into the mass analyzer. nih.gov

For "this compound," ESI-MS is typically performed in positive ion mode. The molecule can be protonated or form adducts with cations like sodium. nih.gov This allows for the sensitive detection and accurate mass determination of the molecular ion. nih.gov High-resolution mass spectrometry coupled with ESI can further confirm the elemental composition of the molecule. In some applications, in-source fragmentation can be induced to generate fragment ions, which helps in the structural elucidation of the compound. nih.gov

| Ion | Observed m/z |

| [M+H]⁺ | Expected around 189.1279 |

| [M+Na]⁺ | Expected around 211.1099 |

Note: The exact m/z values can vary slightly based on instrumentation and experimental conditions. The provided values are theoretical calculations for the most abundant isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. pressbooks.pub The absorption of specific frequencies of IR radiation corresponds to specific vibrational modes of the bonds.

The IR spectrum of "this compound" exhibits characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone. Additionally, absorptions corresponding to the aromatic C-H bonds, aliphatic C-H bonds of the dihydroindenyl ring and the tert-butyl group, and aromatic C=C stretching vibrations are observed.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1700 - 1725 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| tert-Butyl C-H | Bending | 1365 - 1395 |

Note: The specific wavenumbers can be influenced by the molecular environment and the physical state of the sample (solid or liquid).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. utoronto.ca The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. utoronto.ca The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. utoronto.ca

In the case of "this compound," the UV-Vis spectrum is characterized by absorptions due to the π → π* and n → π* electronic transitions of the aromatic ring and the carbonyl group. The conjugated system, which includes the benzene (B151609) ring fused to the enone system, gives rise to distinct absorption bands. The position of these bands can be influenced by the solvent used for the analysis. acs.org

| Electronic Transition | Typical λmax (nm) |

| π → π | ~245 - 255 |

| π → π | ~290 - 300 |

| n → π* | ~330 - 340 (often a weak shoulder) |

Note: The exact λmax values and molar absorptivities are dependent on the solvent and concentration.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For "this compound," a single-crystal XRD analysis would provide unambiguous proof of its molecular structure. The data obtained would include the unit cell dimensions, space group, and the atomic coordinates of each atom in the molecule. This information is crucial for understanding the solid-state packing and intermolecular interactions.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides and the angles between the axes of the unit cell. |

| Atomic Coordinates (x, y, z) | These define the position of each atom within the unit cell. |

Note: Specific crystallographic data for this compound would require an experimental single-crystal XRD study.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the separation, identification, and purification of "this compound." omicsonline.org These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase. ijraset.com

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating components of a mixture, assessing purity, and performing quantitative analysis. omicsonline.org In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. ijraset.com

For the analysis of "this compound," reversed-phase HPLC is commonly employed. thermofisher.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). thermofisher.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol, often with an additive like formic acid or acetic acid. bjmu.edu.cn |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detection at a wavelength corresponding to one of the compound's λmax values (e.g., 254 nm). bjmu.edu.cn |

| Retention Time | Dependent on the specific conditions, but generally in the range of several minutes. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. orgchemboulder.com TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. orgchemboulder.com The plate is then placed in a developing chamber with a suitable solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action, separating the components of the sample. orgchemboulder.com

For "this compound," TLC on silica gel plates is a common practice. The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used. The position of the compound on the developed plate is characterized by its retention factor (Rf) value. chemcoplus.co.jp

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2 v/v) or dichloromethane. |

| Visualization | UV light at 254 nm, where the compound will appear as a dark spot against a fluorescent background. chemcoplus.co.jp |

| Rf Value | Dependent on the mobile phase composition, typically in the range of 0.3 - 0.7 for optimal separation. |

Future Research Directions and Challenges in 4 Tert Butyl 2,3 Dihydro 1h Inden 1 One Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

Traditional methods for synthesizing indanones, such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, often suffer from limitations like low yields, the use of hazardous reagents, and long reaction times. preprints.orgnih.gov A primary challenge is the development of more efficient and selective synthetic routes to substituted indanones like the 4-tert-butyl derivative.

The development of stereoselective methods is crucial for accessing chiral indanones, which are important for pharmaceutical applications. Rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives has been shown to produce chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org Adapting such enantioselective strategies to synthesize specific isomers of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one represents a significant and valuable research direction.

| Synthetic Strategy | Key Features | Potential Advantages |

| One-Pot Friedel-Crafts Acylation | Combines multiple reaction steps without isolating intermediates. nih.gov | Increased efficiency, reduced solvent waste, shorter reaction times. |

| Photocatalytic Radical Cyclization | Uses light energy to initiate a cascade reaction with diazo compounds. acs.org | Mild reaction conditions, environmentally friendly, high functional group tolerance. |

| Rhodium-Catalyzed Asymmetric 1,4-Addition | Employs a chiral catalyst to achieve high enantioselectivity. organic-chemistry.org | Access to specific stereoisomers, valuable for biological applications. |

| Nazarov Cyclization | Electrocyclization of divinyl ketones to form cyclopentenones. beilstein-journals.org | Can be adapted for indanone synthesis with potential for stereocontrol. |

Development of Catalyst Systems for Sustainable Transformations

The choice of catalyst is pivotal in modern organic synthesis, influencing reaction efficiency, selectivity, and environmental impact. Research into new catalyst systems for indanone synthesis is moving away from stoichiometric, corrosive Lewis acids towards more sustainable catalytic alternatives.

Transition metal catalysis remains a major focus. Rhodium(III)-catalyzed C-H activation and annulation reactions provide efficient routes to various indanone derivatives. organic-chemistry.org Nickel-catalyzed reductive cyclization of enones has also proven effective for synthesizing indanones with high enantiomeric induction. organic-chemistry.org Future work will likely explore the use of more abundant and less toxic first-row transition metals like iron and copper. For example, Cu(II) triflate has been used to catalyze the Nazarov cyclization followed by electrophilic fluorination to produce fluorine-containing 1-indanones. beilstein-journals.org

A significant advancement is the development of metal-free catalytic systems. L-proline, an environmentally benign organocatalyst, has been successfully used for the intramolecular hydroacylation of 2-vinylbenzaldehydes to yield indanones. rsc.org These metal-free approaches align with green chemistry principles by avoiding heavy metal contamination of products and waste streams. rsc.org Furthermore, rhodium-catalyzed reactions have been developed that proceed in water without the need for exogenous ligands, representing a highly sustainable approach. organic-chemistry.orgacs.org

| Catalyst Type | Example | Reaction | Sustainability Aspect |

| Rhodium Catalyst | [Rh(C₂H₄)₂Cl]₂ | Ring expansion of 1-indanones with ethylene (B1197577). rsc.org | High efficiency and selectivity under mild conditions. organic-chemistry.orgacs.org |

| Nickel Catalyst | Ni(acac)₂ | Reductive cyclization of enones. organic-chemistry.orgbeilstein-journals.org | Use of a more earth-abundant metal. |

| Copper Catalyst | Cu(II) triflate | Nazarov cyclization/fluorination. beilstein-journals.org | Lower toxicity compared to heavier metals. |

| Organocatalyst | L-proline | Intramolecular hydroacylation. rsc.org | Metal-free, biodegradable, and environmentally benign. rsc.org |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions. For the synthesis of this compound and its derivatives, computational modeling offers powerful predictive capabilities.

Density Functional Theory (DFT) calculations can be employed to elucidate complex reaction mechanisms, such as those in transition-metal-catalyzed cyclizations. nih.gov By mapping the potential energy surfaces of reaction pathways, researchers can understand the origins of selectivity, identify rate-determining steps, and predict the most favorable reaction conditions. This insight can guide the rational design of more efficient catalysts and substrates, reducing the need for extensive empirical screening.

Computational studies can also predict the electronic and steric effects of substituents on the indanone core. For the 4-tert-butyl derivative, modeling can help understand how the bulky tert-butyl group influences the reactivity of the aromatic ring and the carbonyl group. This is crucial for planning subsequent functionalization reactions. Furthermore, computational tools can predict the photophysical and electronic properties of novel indanone derivatives, guiding their design for specific applications in materials science. researchgate.net

Applications in Advanced Materials Science and Optoelectronics

While indanone derivatives are well-known for their biological activities, their potential in materials science is a rapidly emerging field of research. rsc.org The rigid, planar structure of the indanone core, combined with opportunities for functionalization, makes it an attractive building block for advanced materials.

Indanone derivatives are being explored as components of organic functional materials, including dyes, fluorophores, and organic light-emitting diodes (OLEDs). rsc.orgscispace.com The introduction of a tert-butyl group at the 4-position can enhance solubility and influence the solid-state packing of the molecules, which are critical parameters for device performance. Research into indanone-based dyes has shown potential for applications in nonlinear optics, where materials exhibit a change in refractive index in response to light intensity. rsc.orgresearchgate.net

Future research will likely involve the synthesis and characterization of polymers and conjugated systems incorporating the this compound moiety. These materials could possess unique photophysical properties, making them suitable for applications in sensors, organic photovoltaics, and other optoelectronic devices. The development of spirocyclic indanones has also opened avenues to C3-symmetric 'blue-green-light-emitting materials'. scispace.com

Green Chemistry Principles in Indanone Derivative Synthesis

The integration of green chemistry principles is a paramount challenge for the future of chemical synthesis. For indanone derivatives, this involves a holistic approach to minimizing environmental impact throughout the synthetic process.

A key focus is the replacement of hazardous solvents with greener alternatives. preprints.org For example, the Nazarov cyclization has been successfully performed in 4-methyltetrahydropyran (4-MeTHP), a more sustainable solvent than traditional chlorinated or ethereal solvents. preprints.orgsciety.org The use of water as a solvent, as demonstrated in some rhodium-catalyzed indanone syntheses, represents an ideal green chemistry approach. organic-chemistry.orgacs.org

Another principle is the use of non-conventional energy sources to drive reactions more efficiently. Methodologies utilizing microwaves and high-intensity ultrasound have been successfully applied to the intramolecular Friedel-Crafts acylation for preparing 1-indanones, often resulting in significantly shorter reaction times and higher yields compared to conventional heating. mdpi.com Metal-free catalytic systems, as mentioned earlier, also contribute to greener synthesis by eliminating toxic metal waste. rsc.org The overarching goal is to develop synthetic pathways that are not only efficient and selective but also safe, energy-efficient, and based on renewable resources where possible.

Q & A

Q. What are the standard synthetic routes for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

Methodological Answer: A common synthetic route involves Friedel-Crafts acylation of indane derivatives with tert-butyl acylating agents. For example, 5-(tert-butyl)-2,3-dihydro-1H-inden-1-one (a positional isomer) was synthesized via ketone reduction using NaBH₄ in methanol, followed by purification via crystallization from petroleum ether . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio for limiting side reactions) and temperature (50–70°C for crystallization). Solvent polarity and catalyst selection (e.g., Lewis acids like AlCl₃) significantly impact yields.

Q. Which spectroscopic techniques are most effective for characterizing structural purity, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the tert-butyl group in this compound generates a singlet at δ ~1.32 ppm (9H) in ¹H NMR and a quaternary carbon signal at ~35 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm carbonyl stretching (C=O) at ~1680–1720 cm⁻¹ and tert-butyl C-H stretches at ~2850–2950 cm⁻¹ .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 190 [M⁺] for 5-(tert-butyl) derivatives) and fragmentation patterns (e.g., loss of CO or tert-butyl groups) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- HOMO-LUMO gaps : Predict chemical reactivity (e.g., narrow gaps indicate higher electrophilicity).

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions (e.g., carbonyl oxygen as a reactive site).

- Global reactivity descriptors : Ionization potential (IP), electron affinity (EA), and electrophilicity index (ω) quantify charge-transfer tendencies .

Table 1: Example DFT Parameters for a Related Indenone Derivative

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.82 | Electron-donating capacity |

| LUMO Energy | -1.74 | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.08 | Moderate reactivity |

| Electrophilicity (ω) | 2.15 | Mild electrophilic character |

Q. What strategies resolve contradictions in crystallographic data during refinement of this compound derivatives?

Methodological Answer:

- SHELX Software : Use SHELXL for small-molecule refinement. Address disorder by splitting occupancies or applying restraints (e.g., SIMU for thermal motion).

- Twinned Data : Test for twin laws (e.g., via Hooft y parameter) and refine using TWIN/BASF commands.

- High-Resolution Data : Prioritize synchrotron data (≤0.8 Å) to resolve overlapping electron density .

Q. How can analogs of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Introduce substituents (e.g., trifluoromethyl, hydroxyl) at positions 4, 5, or 6 to alter steric/electronic profiles .

- Derivatization : Synthesize hydrazones or chalcones via condensation reactions (e.g., with 2,4-dinitrophenylhydrazine) to enhance bioactivity .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties for targeted interactions .

Q. What are the challenges in interpreting NMR spectra for derivatives with multiple substituents?

Methodological Answer:

- Signal Overlap : Use 2D NMR (e.g., HSQC, COSY) to resolve coupled protons.

- Dynamic Effects : Account for keto-enol tautomerism in derivatives like chalcones by analyzing temperature-dependent NMR .

- Diastereotopic Protons : Identify geminal protons in dihydroindenone rings via NOESY or J-resolved experiments .

Q. How can reaction mechanisms involving substituent effects at the tert-butyl position be analyzed experimentally?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates (e.g., via UV-Vis or GC-MS) under varying tert-butyl concentrations.

- Isotopic Labeling : Use deuterated tert-butyl groups to track steric vs. electronic contributions in nucleophilic attacks.

- Computational Modeling : Compare activation energies (ΔG‡) for tert-butyl vs. methyl analogs using Gaussian-03 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.